3-Chloro-4,5-difluorophenol is an organic compound classified as a halophenol, characterized by the presence of a phenolic hydroxyl group (-OH) attached to a benzene ring that also bears a chlorine atom at the 3-position and two fluorine atoms at the 4- and 5-positions. Its molecular formula is with a molecular weight of approximately 164.54 g/mol . This compound has garnered interest in various fields of scientific research due to its unique structural features, which significantly influence its chemical behavior and potential applications.
Given the presence of functional groups like chlorine, fluorine, and a hydroxyl group, 3-Chloro-4,5-difluorophenol could be a candidate molecule for further investigation in various research areas:
These reactions are influenced by the presence of electronegative fluorine atoms, which can alter the reactivity of the compound compared to non-fluorinated phenols .
Several synthetic routes have been developed for the preparation of 3-chloro-4,5-difluorophenol:
These synthetic methods highlight the versatility of halophenols in organic synthesis.
3-Chloro-4,5-difluorophenol finds applications in various domains:
Several compounds share structural similarities with 3-chloro-4,5-difluorophenol. These include:
Compound Name | Structure Description | Unique Features |
---|---|---|
2-Chloro-4,5-difluorophenol | Chlorine at the 2-position with two fluorines at 4 and 5 | Different substitution pattern affects reactivity |
4-Chloro-2-(3,5-difluorophenyl)pyrimidine | Contains a pyrimidine ring substituted with a difluorophenyl group | Unique ring structure influences properties |
2-Chloro-3,5-difluorophenol | Chlorine at the 2-position and two fluorines at 3 and 5 | Variation in positional substitution impacts activity |
The uniqueness of 3-chloro-4,5-difluorophenol lies in its specific substitution pattern on the benzene ring, which significantly influences its chemical reactivity and biological activity compared to these similar compounds .
Corrosive